molecular formula C14H13ClFN B3341773 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline CAS No. 1041586-19-9

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Cat. No. B3341773
CAS RN: 1041586-19-9
M. Wt: 249.71 g/mol
InChI Key: BKBFFOLVACMYQV-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for cell cycle progression. In addition, this compound has been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and leukemia. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline is its specificity for CDKs, which makes it a valuable tool for studying the role of CDKs in the cell cycle. However, this compound has also been shown to inhibit the activity of other kinases, which can complicate the interpretation of results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline. One area of interest is the development of this compound analogs with improved solubility and specificity for CDKs. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, this compound could be further studied for its potential use in the treatment of other diseases, such as inflammatory disorders.

Scientific Research Applications

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBFFOLVACMYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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